Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes a dioxaspiro framework. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The IUPAC name reflects its structural features, indicating the presence of a methyl ester, an amino group, and a spirocyclic arrangement.
This compound is synthesized through various organic reactions, often involving multi-step synthetic routes. Its relevance in research stems from its biological activities and potential therapeutic applications.
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate can be classified as:
The synthesis of methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate typically involves several key steps:
Common synthetic methods include:
The molecular structure of methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate can be represented by its molecular formula and a molecular weight of .
| Property | Value |
|---|---|
| Molecular Formula | C17H17NO6 |
| Molecular Weight | 331.32 g/mol |
| IUPAC Name | Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate |
| InChI | InChI=1S/C17H17NO6/c19-15... |
| InChI Key | POPUUFAHMSQJQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)OC(=O)C(=CNC3=CC4=C(C=C3)OCO4)C(=O)O2 |
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate participates in several chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions, influencing both yield and selectivity.
The mechanism of action for methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate is primarily investigated in the context of its biological activities:
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate has several significant applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: